
Substance P Fragment 1-7
Overview
Description
Substance P Fragment 1-7 is a heptapeptide fragment derived from the neuropeptide Substance P. The sequence of this compound is Arg-Pro-Lys-Pro-Gln-Gln-Phe. This fragment has been shown to exert both inhibitory and palliative effects on the nucleus tractus solitarius, a part of the brainstem involved in cardiovascular and respiratory regulation . Unlike the full-length Substance P, which is known for its pronociceptive (pain-inducing) properties, this compound exhibits antinociceptive (pain-relieving) effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Substance P Fragment 1-7 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale peptide synthesis typically involves automated SPPS machines. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions
Substance P Fragment 1-7 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine residue if present.
Reduction: Disulfide bonds, if any, can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups suitable for SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiols from disulfide bonds .
Scientific Research Applications
Neuropharmacological Applications
Modulation of Opioid Tolerance and Withdrawal
Research indicates that SP(1-7) plays a significant role in modulating opioid tolerance and withdrawal behaviors. In animal models, the administration of SP(1-7) has been shown to influence dopamine transmission in key brain regions associated with addiction. For instance, Zhou et al. (2000) demonstrated that SP(1-7) affects the expression of dopamine D2 receptor gene transcripts in the nucleus accumbens during morphine withdrawal . Additionally, autoradiography studies revealed that SP(1-7) alters the binding of dopamine receptors in mesocorticolimbic areas, suggesting its potential as a therapeutic agent for opioid dependence .
Impact on NMDA Receptors
SP(1-7) has also been shown to enhance the expression of N-methyl-D-aspartate (NMDA) receptors in the brain. This effect is critical as NMDA receptors are involved in synaptic plasticity and memory function. Intra-cerebroventricular injections of SP(1-7) have been linked to increased NMDA receptor subunit expression, which may provide insights into its role in cognitive processes and potential treatments for neuropsychiatric disorders .
Pain Management
Analgesic Properties
SP(1-7) exhibits analgesic properties that may be beneficial for managing chronic pain conditions. Studies have indicated that this fragment can counteract the pain-inducing effects of substance P itself, acting as an antagonist to its parent peptide . The analgesic effects have been attributed to its ability to modulate inflammatory responses and influence neurotransmitter systems involved in pain perception.
Cytotoxic Effects on Cancer Cells
Research has explored the cytotoxic effects of SP(1-7) on various cancer cell lines. For example, one study found that SP(1-7) significantly reduced the viability of MDA-MB-231 breast cancer cells at certain concentrations, indicating potential applications in cancer therapy . The cytotoxic mechanism appears to involve apoptosis, as evidenced by DNA fragmentation assays conducted during these studies.
Behavioral Studies
Influence on Motor Activity
In behavioral studies, SP(1-7) has been shown to stimulate motor behavior in animal models. Intra-nigral injections of SP(1-7) resulted in increased locomotor activity and exploratory behavior, suggesting its role as a neuromodulator that could affect motor control pathways . This finding is particularly relevant for understanding movement disorders and developing new treatments.
Immune Response Modulation
Effects on Immune Cells
Emerging research suggests that SP(1-7) may influence immune responses by modulating cytokine production. Studies have indicated that this fragment can affect interleukin levels, which are crucial for immune system regulation . This property positions SP(1-7) as a candidate for further investigation into therapies aimed at autoimmune diseases and inflammatory conditions.
Data Summary Table
Mechanism of Action
Substance P Fragment 1-7 exerts its effects by binding to specific receptors distinct from the neurokinin 1 (NK1) receptor, which is the primary receptor for full-length Substance P. This binding leads to the modulation of ion channels and neurotransmitter release, resulting in antinociceptive effects. The exact molecular targets and pathways involved are still under investigation, but it is known that this compound can alter the density of dopamine receptors in certain brain regions .
Comparison with Similar Compounds
Similar Compounds
Substance P (full-length): An 11-amino-acid neuropeptide with pronociceptive properties.
Substance P Fragment 5-11: Another fragment with different biological activities.
[D-Pro2, D-Phe7]-Substance P (1-7): An analog with modified amino acids to study structure-activity relationships.
Uniqueness
Substance P Fragment 1-7 is unique in its ability to exert antinociceptive effects, contrasting with the pronociceptive properties of full-length Substance P. This makes it a valuable tool for studying pain modulation and developing new pain therapies .
Biological Activity
Substance P (SP) is a neuropeptide involved in various physiological processes, including pain perception, inflammation, and mood regulation. The N-terminal fragment of substance P, known as SP(1-7), has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the biological activity of SP(1-7), focusing on its interactions with neurotransmitter systems, effects on pain modulation, and implications for neuropsychiatric disorders.
Overview of Substance P Fragment 1-7
Substance P(1-7) is a heptapeptide derived from the proteolytic cleavage of substance P. Its structure is represented as:
This fragment retains significant biological activity and interacts with various receptor systems, including the neurokinin (NK) receptors.
Interaction with Dopaminergic and Glutamatergic Systems
Research indicates that SP(1-7) plays a crucial role in modulating dopaminergic and glutamatergic neurotransmission. In studies involving morphine-dependent rats, SP(1-7) administration resulted in:
- Increased dopamine release in the nucleus accumbens.
- Inhibition of withdrawal behaviors , suggesting a protective effect against opioid withdrawal symptoms .
- Regulation of NMDA receptor subunit gene expression , indicating an influence on excitatory neurotransmission .
These findings suggest that SP(1-7) functions as an endogenous modulator that can potentially mitigate opioid dependence and enhance memory processes by interacting with dopamine and glutamate pathways.
Antagonistic Properties
SP(1-7) has been identified as a potent antagonist to substance P-induced responses. When administered locally to the substantia nigra, it was observed to inhibit dopamine release and produce behavioral effects opposite to those induced by substance P itself . This antagonistic action may serve as a regulatory mechanism within peptidergic systems, allowing for fine-tuning of neurotransmitter activity.
Biological Effects on Pain Modulation
The role of SP(1-7) in pain modulation is particularly noteworthy. Studies have demonstrated that:
- SP(1-7) exhibits anti-allodynic effects in animal models of neuropathic pain, indicating its potential utility in treating chronic pain conditions .
- Cerebrospinal fluid levels of SP(1-7) were found to be lower in patients with chronic neuropathic pain compared to healthy controls, suggesting a possible deficiency in this modulatory peptide during pathological states .
Study on Morphine Withdrawal
A pivotal study investigated the effects of SP(1-7) on morphine withdrawal symptoms. Key findings included:
Parameter | Observation |
---|---|
Dopamine Release | Increased in nucleus accumbens during SP(1-7) administration |
Withdrawal Behavior | Significantly reduced after SP(1-7) treatment |
Gene Expression | Altered expression of dopamine D2 receptor transcripts |
The study concluded that SP(1-7) may play a critical role in modulating both the behavioral and neurochemical aspects of opioid withdrawal .
Memory Enhancement
Another significant study explored the mnemotropic effects of SP(1-7). Results showed that:
Condition | Effect |
---|---|
Immediate Post-training Administration | Enhanced retention for up to 21 days |
Avoidance Behavior | Longer latencies observed in retention tests |
This suggests that SP(1-7) may enhance memory retention through its action on specific neural pathways associated with learning and memory .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying Substance P Fragment 1-7 to ensure high purity and structural fidelity?
- Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, followed by purification via reverse-phase high-performance liquid chromatography (RP-HPLC) with ≥97% purity thresholds . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for confirming molecular weight and structural integrity. Peptide content (≥65%) should be validated using amino acid analysis .
Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?
- Answer : Analytical techniques include:
- HPLC : Quantify purity using gradient elution protocols with UV detection at 214 nm .
- Mass Spectrometry : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) .
- NMR Spectroscopy : Validate sequence-specific resonance peaks, particularly for proline and lysine residues .
Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?
- Answer : Store lyophilized peptides at -20°C in airtight, desiccated containers to prevent hydrolysis and oxidation. For reconstituted solutions, use sterile buffers (e.g., PBS with 0.1% BSA) and aliquot to avoid freeze-thaw cycles .
Q. How should researchers design initial experiments to investigate the biological activity of this compound?
- Answer : Begin with in vitro assays such as receptor-binding studies (e.g., NK1 receptor affinity via surface plasmon resonance) or calcium flux assays in neuronal cell lines. Include dose-response curves (1 nM–10 µM) and negative controls (e.g., scrambled peptide) .
Q. What validation strategies are critical for ensuring reproducibility in this compound experiments?
- Answer : Use orthogonal assays (e.g., functional cAMP assays alongside binding studies) and replicate experiments across independent batches. Document lot-specific variability in peptide content and solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in functional data for this compound across different experimental models?
- Answer : Conduct meta-analyses to identify confounding variables (e.g., cell type-specific receptor isoforms or assay pH differences). Employ statistical tools like ANOVA with post-hoc tests to compare datasets . Orthogonal techniques (e.g., X-ray crystallography for binding confirmation) can clarify mechanistic discrepancies .
Q. What computational approaches are effective in studying the interactions of this compound with its biological targets?
- Answer : Molecular dynamics (MD) simulations can model fragment-receptor interactions, while virtual screening identifies potential binding pockets. Combine docking algorithms (e.g., AutoDock Vina) with experimental validation via alanine scanning mutagenesis .
Q. How can researchers optimize bioassay conditions to account for this compound’s susceptibility to enzymatic degradation?
- Answer : Pre-treat cell cultures with protease inhibitors (e.g., aprotinin) or use stabilized analogs (e.g., D-amino acid substitutions). Monitor degradation via HPLC at timed intervals .
Q. What strategies are recommended for integrating this compound findings into systematic reviews or meta-analyses?
- Answer : Follow PRISMA guidelines to extract data on experimental parameters (e.g., peptide concentration, assay type). Use tools like RevMan for statistical synthesis and GRADE for evidence quality assessment .
Q. How can the PICOT or FINER frameworks improve the formulation of research questions about this compound?
Properties
IUPAC Name |
2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65N13O10/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHDBQWTCKBKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65N13O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391872 | |
Record name | Arg-Pro-Lys-Pro-Gln-Gln-Phe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
900.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68060-49-1 | |
Record name | Arg-Pro-Lys-Pro-Gln-Gln-Phe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.